

1-Benzoylpiperidine-3-carboxylic acid NMR analysis protocol

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Compound of Interest

Compound Name: 1-Benzoylpiperidine-3-carboxylic acid

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An Application Guide to the Comprehensive NMR Analysis of **1-Benzoylpiperidine-3-carboxylic Acid**

Introduction

1-Benzoylpiperidine-3-carboxylic acid is a heterocyclic compound featuring a benzoyl group attached to a piperidine ring which is further substituted with a carboxylic acid. Molecules containing the piperidine scaffold are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds and natural products.[1] Accurate and unambiguous structural elucidation is a cornerstone of chemical research, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the molecular structure of organic compounds in solution.[2]

This comprehensive application note provides a detailed, field-tested protocol for the complete NMR analysis of **1-Benzoylpiperidine-3-carboxylic acid**. It is designed for researchers, scientists, and drug development professionals, offering a narrative that explains not just the steps, but the scientific reasoning behind them. We will cover everything from sample preparation to the acquisition and interpretation of a full suite of 1D and 2D NMR experiments, including ^1H , ^{13}C , DEPT, COSY, HSQC, and HMBC.

Principles of Advanced NMR Spectroscopy for Structural Elucidation

While standard one-dimensional (1D) ^1H and ^{13}C NMR provide fundamental information about the chemical environment and number of different nuclei, a full structural assignment of a complex molecule like **1-Benzoylpiperidine-3-carboxylic acid** requires a multi-faceted approach using two-dimensional (2D) techniques.

- ^1H NMR: Provides information on the number of chemically distinct protons, their electronic environment (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration).
- ^{13}C NMR: Reveals the number of chemically distinct carbons and their electronic environment. Spectra are typically acquired with broadband proton decoupling, resulting in single lines for each carbon.[\[3\]](#)
- DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments used to differentiate between methyl (CH_3), methylene (CH_2), and methine (CH) carbons.[\[4\]](#)[\[5\]](#) A DEPT-135 experiment shows CH and CH_3 signals as positive peaks and CH_2 signals as negative peaks, while quaternary carbons are absent.[\[6\]](#)[\[7\]](#) A DEPT-90 experiment shows only CH signals.[\[5\]](#)[\[6\]](#)
- COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-coupled to each other, typically those on adjacent carbons (^2J or ^3J coupling).[\[8\]](#)[\[9\]](#) The resulting spectrum shows cross-peaks between the signals of coupled protons.[\[2\]](#)[\[10\]](#)
- HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with the carbons they are directly attached to (one-bond ^1JCH coupling).[\[11\]](#)[\[12\]](#)[\[13\]](#) This is an exceptionally powerful tool for definitively assigning protons to their respective carbons.[\[14\]](#)[\[15\]](#)
- HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to four bonds (^2JCH , ^3JCH , ^4JCH).[\[16\]](#)[\[17\]](#) This is crucial for identifying connectivity across quaternary carbons (like carbonyls or substituted aromatic carbons) and for piecing together different fragments of the molecule.[\[15\]](#)[\[18\]](#)[\[19\]](#)

Experimental Protocol: From Sample Preparation to Data Acquisition

This section outlines a self-validating protocol where careful preparation ensures high-quality data, enabling confident structural assignment.

Part 1: Sample Preparation

The quality of the final NMR spectrum is critically dependent on proper sample preparation.[\[20\]](#)

1.1. Choice of Deuterated Solvent The selection of an appropriate deuterated solvent is the first and one of the most critical steps.[\[21\]](#) The solvent must dissolve the analyte completely, be chemically inert, and have residual solvent peaks that do not overlap with signals from the sample.[\[22\]\[23\]](#) For **1-Benzoylpiperidine-3-carboxylic acid**, which contains a polar carboxylic acid group, Dimethyl sulfoxide- d_6 (DMSO- d_6) is the recommended solvent.

- **Causality:** DMSO- d_6 is highly polar and readily dissolves carboxylic acids. A key advantage is that the acidic proton of the carboxyl group ($-COOH$) is often observable as a broad singlet in DMSO- d_6 , whereas in other solvents like Chloroform- d ($CDCl_3$), it may undergo rapid exchange and be difficult to observe.[\[24\]\[25\]](#)

1.2. Sample Concentration The amount of sample required depends on the specific NMR experiments to be performed.[\[26\]](#)

- 1H NMR: Requires approximately 1-5 mg of the compound.[\[20\]\[27\]](#)
- ^{13}C and 2D NMR: Due to the lower natural abundance of the ^{13}C isotope, a more concentrated sample is needed, typically 10-25 mg.[\[20\]\[26\]](#)

1.3. Internal Standard Tetramethylsilane (TMS) is the universally accepted internal reference standard for 1H and ^{13}C NMR.[\[28\]\[29\]](#) Its protons and carbons are highly shielded, producing a sharp, single peak at 0.00 ppm that rarely interferes with analyte signals.[\[30\]\[31\]](#)

- **Procedure:** Add a very small amount (e.g., 5-10 μL) of a 1% TMS solution in the chosen deuterated solvent. Alternatively, use a solvent that already contains TMS.[\[26\]](#)

1.4. Step-by-Step Sample Preparation Workflow

- Weighing: Accurately weigh 15-20 mg of pure, dry **1-Benzoylpiperidine-3-carboxylic acid** into a clean, small vial.
- Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ (containing 0.03% v/v TMS) to the vial.[\[20\]](#) Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is essential for high-resolution spectra.[\[20\]](#)
- Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[\[32\]](#)
- Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a permanent marker.[\[26\]](#)

Part 2: NMR Data Acquisition

The following parameters are suggested for a 400 MHz (or higher) NMR spectrometer.

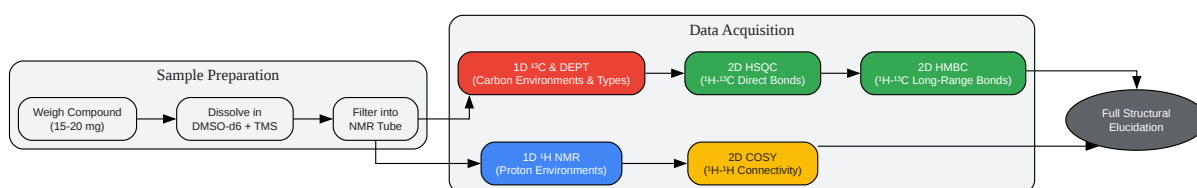
- ¹H NMR:
 - Pulse Program: Standard single-pulse (zg30)
 - Spectral Width: 16 ppm (-2 to 14 ppm)
 - Acquisition Time: ~2-3 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16-32
- ¹³C{¹H} NMR:
 - Pulse Program: Standard proton-decoupled (zgpg30)
 - Spectral Width: 240 ppm (-15 to 225 ppm)
 - Acquisition Time: ~1 second
 - Relaxation Delay: 2 seconds

- Number of Scans: 1024-2048
- DEPT-135:
 - Pulse Program: Standard DEPT-135 sequence
 - Parameters: Use parameters similar to the ^{13}C experiment. This experiment will show CH/CH_3 as positive signals and CH_2 as negative signals.[\[4\]](#)
- 2D COSY:
 - Pulse Program: Standard COSY sequence (cosygppqf)
 - Spectral Width: 12 ppm in both dimensions
 - Number of Increments: 256-512 in the indirect dimension (t1)
 - Number of Scans: 2-4 per increment
- 2D HSQC:
 - Pulse Program: Edited HSQC with gradient selection (hsqcedetgpsisp2.2)
 - Spectral Width: 12 ppm (^1H , F2 axis) and 180 ppm (^{13}C , F1 axis)
 - ^1JCH Coupling Constant: Optimized for ~145 Hz
 - Number of Increments: 256 in the indirect dimension (t1)
 - Number of Scans: 4-8 per increment
- 2D HMBC:
 - Pulse Program: Standard HMBC with gradient selection (hmbcgplpndqf)
 - Spectral Width: 12 ppm (^1H , F2 axis) and 220 ppm (^{13}C , F1 axis)
 - Long-Range Coupling Constant: Optimized for 8 Hz to detect ^2JCH and ^3JCH correlations.
[\[15\]](#)

- Number of Increments: 256-512 in the indirect dimension (t1)
- Number of Scans: 8-16 per increment

Visualization of the NMR Analysis Workflow

The logical flow from sample preparation through the suite of NMR experiments is crucial for a comprehensive analysis.



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Caption: Workflow for the complete NMR-based structural elucidation of **1-Benzoylpiperidine-3-carboxylic acid**.

Predicted Spectral Data and Interpretation

Below is the predicted NMR data for **1-Benzoylpiperidine-3-carboxylic acid**, with atom numbering as shown in the structure below. Due to restricted rotation around the amide C-N bond, some piperidine signals may appear broadened or as multiple conformers at room temperature.^[33]

(Image for illustrative purposes)

Structure for Atom Numbering:

- Benzoyl Group: C1' (carbonyl), C2'/C6', C3'/C5', C4' (aromatic carbons), H2'/H6', H3'/H5', H4' (aromatic protons).

- Piperidine Ring: N1, C2, C3, C4, C5, C6 (carbons), and their attached protons (H2, H3, etc.).
- Carboxylic Acid: C7 (carboxyl carbon), H-OOC (acidic proton).

Table 1: Predicted ^1H NMR Data (in DMSO- d_6 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.5	br s	1H	H-OOC	The carboxylic acid proton, typically very downfield and broad. Observable in DMSO.
~7.45	m	5H	H2', H3', H4', H5', H6'	Protons of the benzoyl aromatic ring.[34]
~4.5 - 3.0	m	5H	H2ax, H2eq, H3, H6ax, H6eq	Piperidine ring protons adjacent to nitrogen and the chiral center. Complex, overlapping multiplets are expected due to diastereotopicity and conformational effects.
~2.0 - 1.5	m	4H	H4ax, H4eq, H5ax, H5eq	Remaining piperidine methylene protons, typically in the more upfield aliphatic region.[35]

Table 2: Predicted ^{13}C NMR Data (in DMSO- d_6 , 100 MHz)

Chemical Shift (δ , ppm)	DEPT-135	Assignment	Rationale
~174	Absent	C7 (COOH)	Carboxylic acid carbonyl carbon.[36]
~169	Absent	C1' (C=O)	Amide carbonyl carbon.
~136	Absent	C-Ar (ipso)	Quaternary aromatic carbon attached to the carbonyl group.
~129.5	Positive (CH)	C4'	Aromatic CH.
~128.5	Positive (CH)	C3'/C5'	Aromatic CH carbons.
~127.0	Positive (CH)	C2'/C6'	Aromatic CH carbons.
~40-50	Negative (CH ₂)	C2, C6	Piperidine carbons adjacent to the nitrogen atom. Shifted downfield by the electronegative nitrogen.[37]
~40	Positive (CH)	C3	Piperidine methine carbon, shifted downfield by the adjacent carboxyl group.
~20-30	Negative (CH ₂)	C4, C5	Remaining piperidine methylene carbons. [38]

Interpretation from 2D NMR

- COSY: Will show correlations between adjacent protons on the piperidine ring, allowing for a "walk" around the ring system. For example, a cross-peak between H3 and the H2 protons, and between H3 and the H4 protons, would confirm their connectivity.[39]

- HSQC: Will provide definitive one-bond C-H correlations. Each cross-peak will link a proton signal from Table 1 to its directly attached carbon signal in Table 2, confirming the assignments of C2/H2, C3/H3, C4/H4, C5/H5, C6/H6, and all aromatic C-H pairs.[15]
- HMBC: This is the key experiment for assembling the full structure. Key expected long-range correlations include:
 - From the aromatic protons (H2'/H6') to the amide carbonyl carbon (C1').
 - From the piperidine H2 and H6 protons to the amide carbonyl carbon (C1'), confirming the benzoyl group is attached to the nitrogen.
 - From the piperidine H2 and H4 protons to the carboxylic acid carbon (C7), confirming the position of the COOH group at C3.

By systematically analyzing this complete set of 1D and 2D NMR data, an unambiguous and validated structural assignment of **1-Benzoylpiperidine-3-carboxylic acid** can be achieved with the highest degree of confidence.

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